2-(oxolan-3-yl)ethane-1-sulfonyl chloride 2-(oxolan-3-yl)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1782741-95-0
VCID: VC12024239
InChI: InChI=1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2
SMILES: C1COCC1CCS(=O)(=O)Cl
Molecular Formula: C6H11ClO3S
Molecular Weight: 198.67 g/mol

2-(oxolan-3-yl)ethane-1-sulfonyl chloride

CAS No.: 1782741-95-0

Cat. No.: VC12024239

Molecular Formula: C6H11ClO3S

Molecular Weight: 198.67 g/mol

* For research use only. Not for human or veterinary use.

2-(oxolan-3-yl)ethane-1-sulfonyl chloride - 1782741-95-0

Specification

CAS No. 1782741-95-0
Molecular Formula C6H11ClO3S
Molecular Weight 198.67 g/mol
IUPAC Name 2-(oxolan-3-yl)ethanesulfonyl chloride
Standard InChI InChI=1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2
Standard InChI Key DFNUSPVTEOTWGD-UHFFFAOYSA-N
SMILES C1COCC1CCS(=O)(=O)Cl
Canonical SMILES C1COCC1CCS(=O)(=O)Cl

Introduction

2-(Oxolan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the CAS number 1782741-95-0. It is characterized by its molecular formula C₆H₁₁ClO₃S and a molecular weight of 198.66 g/mol . This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and utility in organic synthesis.

Chemical Reactions and Applications

2-(Oxolan-3-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions typical of sulfonyl chlorides, including nucleophilic substitution and addition reactions. These reactions are often carried out in solvents like dichloromethane or tetrahydrofuran, with the addition of a base to neutralize by-products.

Types of Reactions

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

  • Addition Reactions: These reactions lead to the formation of new compounds with diverse chemical properties.

Applications

  • Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.

  • Pharmaceutical Development: This compound can be involved in the synthesis of sulfonamide-based drugs.

Biological Activity

While specific biological activity data for 2-(oxolan-3-yl)ethane-1-sulfonyl chloride is limited, sulfonyl chlorides in general have been studied for their potential antimicrobial properties. They can form covalent bonds with nucleophilic amino acids in proteins, altering protein function and potentially inhibiting enzymes or disrupting cellular processes.

Research Findings and Future Directions

Research on sulfonyl chlorides highlights their utility in organic synthesis and potential biological applications. Future studies could focus on exploring the specific biological activities of 2-(oxolan-3-yl)ethane-1-sulfonyl chloride and its derivatives, particularly in the context of antimicrobial or pharmaceutical applications.

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